RO3201195

Description

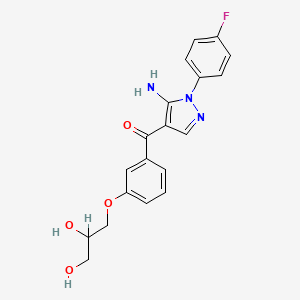

Structure

2D Structure

3D Structure

Properties

CAS No. |

249937-52-8 |

|---|---|

Molecular Formula |

C19H18FN3O4 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone |

InChI |

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2 |

InChI Key |

IJDQETGUEUJVTB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |

Origin of Product |

United States |

Mechanistic Elucidation of Ro3201195 Activity

Molecular Target Identification and Validation: p38α MAPK

RO3201195 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. smolecule.com Specifically, its main inhibitory target is identified as p38α MAPK. idrblab.netmdpi.com p38 MAPKs are a family of serine/threonine protein kinases that play a central role in cellular responses to various stimuli, including environmental stresses and pro-inflammatory cytokines like TNF-α and IL-1. mdpi.comwikidoc.org The activation of p38α MAPK involves phosphorylation on a Thr-Gly-Tyr motif within its activation loop, primarily by upstream MAPK kinases MKK3 and MKK6. wikidoc.orgnih.gov This activation is crucial for the production of pro-inflammatory cytokines. nih.gov this compound has been shown to effectively inhibit p38 MAPK activity, impacting signaling pathways related to inflammation and cell proliferation. smolecule.com Its selective inhibition of p38 MAPK suggests its potential as a targeted therapeutic agent. smolecule.com

Allosteric and ATP-Competitive Binding Mode Analysis

Inhibitors of p38 MAPK can be broadly categorized based on their binding mode: ATP-competitive (orthosteric) or allosteric (non-competitive). mdpi.comresearchgate.net ATP-competitive inhibitors bind to the ATP binding pocket of the kinase, directly competing with ATP for access. Allosteric inhibitors, on the other hand, bind to a distinct site on the kinase, inducing a conformational change that affects ATP binding or catalytic activity. mdpi.comresearchgate.net

While some p38 inhibitors are allosteric, such as BIRB 796 which binds to a spatially distinct pocket and stabilizes a conformation incompatible with ATP binding, this compound is described as binding in the ATP binding pocket of p38α MAPK. mdpi.comsci-hub.seacs.orgpdbj.orgresearchgate.net This suggests a mode of action that involves interacting with the site where ATP normally binds.

Structural Basis of ATP Binding Pocket Interactions

X-ray crystal structures of this compound bound to unphosphorylated p38α MAPK have provided detailed insights into its interaction within the ATP binding pocket. sci-hub.seacs.orgpdbj.orgacs.org These structures reveal a novel interaction within this site. sci-hub.se The binding of this compound involves specific interactions with residues in the pocket. smolecule.com The crystallographic information obtained from these studies has been instrumental in understanding the structural basis of this compound's activity and has been used in the optimization of related compounds. sci-hub.seacs.orgpdbj.org

Identification of Key Residues Governing Selectivity (e.g., Threonine 106)

A key finding from the X-ray crystal structures is the presence of a unique hydrogen bond formed between the exocyclic amine of this compound and the side chain hydroxyl of Threonine 106 (Thr106) in p38α MAPK. sci-hub.seacs.orgpdbj.orgacs.org This interaction is considered significant because Thr106 is a residue that is not prevalent in most human kinases. sci-hub.se Researchers hypothesized that this specific hydrogen bond interaction with Thr106 likely contributes to the high degree of selectivity that this compound exhibits for p38α MAPK over other kinases. sci-hub.seacs.orgpdbj.orgacs.orgnih.gov

Data illustrating the potency and selectivity of this compound for p38α MAPK:

| Target | IC50 (nM) | Reference |

| p38α MAPK | 0.7 ± 0.1 | mdpi.com |

| p38α MAPK | 700.0 | idrblab.net |

| p38α MAPK (Kd) | 200.0 | idrblab.net |

| TNFα production | 200.0 | researchgate.net |

| JNK | >10000 | mdpi.com |

Note: Different assay conditions and cell types may contribute to variations in reported IC50 values.

Downstream Signaling Pathway Modulation

The inhibition of p38α MAPK by this compound leads to the modulation of downstream signaling pathways regulated by this kinase. Two prominent downstream targets of p38 MAPK are MAPK-Activated Protein Kinase 2 (MK2) and Heat Shock Protein 27 (HSP27). mdpi.comnih.govnih.govuni-frankfurt.de

Inhibition of MAPK-Activated Protein Kinase 2 (MK2) Phosphorylation

MAPK-Activated Protein Kinase 2 (MK2) is a major primary substrate of p38 MAPK. mdpi.comnih.govnih.gov p38α and p38β can phosphorylate MK2. nih.gov Phosphorylation by activated p38 MAPK is essential for MK2 activity. nih.gov this compound has been shown to inhibit the anisomycin-induced activity of p38α, which is indicated by reduced levels of activated MK2. nih.gov This suggests that this compound's inhibition of p38α directly leads to decreased phosphorylation and activation of MK2. MK2 is involved in regulating the translation and transcriptional stability of various mRNAs, playing a role in the upregulation of cytokines. uni-frankfurt.de

Regulation of Heat Shock Protein 27 (HSP27) Activity

Heat Shock Protein 27 (HSP27) is a downstream target that is phosphorylated by activated MK2. mdpi.comnih.govnih.gov Phosphorylated HSP27 is involved in promoting the polymerization of actin filaments and maintaining the integrity of the cytoskeleton. nih.govuni-frankfurt.de Studies have shown that this compound pre-treatment inhibits the anisomycin-induced activity of p38α, resulting in reduced levels of phosphorylated HSP27. nih.gov This indicates that the inhibitory effect of this compound on the p38α-MK2 pathway ultimately impacts the phosphorylation and, consequently, the activity of HSP27. Inhibition of phosphorylated HSP27 levels has been linked to the suppression of stress fiber formation. nih.gov

Impact on Pro-Inflammatory Cytokine Production Pathways (e.g., TNFα, IL-6)

The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). nih.govresearchgate.netnih.gov Activation of p38α MAPK, often triggered by stimuli such as IL-1β and TNF-α itself, leads to increased production of these cytokines. nih.govnih.gov Inhibiting p38 MAPK can therefore suppress the synthesis and release of these inflammatory mediators. nih.gov

Research indicates that this compound, as a p38 MAPK inhibitor, impacts the production of pro-inflammatory cytokines. While specific detailed data on this compound's direct inhibition of TNFα and IL-6 production in standard inflammatory models were not extensively detailed in the provided search results, the known function of p38 MAPK and this compound's role as a selective p38 inhibitor strongly support this mechanism. Studies on other p38 inhibitors, such as SB203580, have demonstrated their ability to inhibit TNFα and IL-6 production by blocking p38 catalytic activity. invivogen.comnih.govpsu.edu Given that this compound is also an ATP-competitive inhibitor binding to the same pocket as SB203580, it is expected to exert similar effects on cytokine production pathways. acs.orginvivogen.comnih.gov

The p38 MAPK pathway influences cytokine production at both the transcriptional and translational levels. nih.gov For example, p38 MAPK can regulate the stability of mRNA transcripts for inflammatory mediators and activate transcription factors involved in their expression. Inhibition of p38 MAPK by compounds like this compound would interfere with these processes, leading to reduced cytokine levels.

Comparative Mechanistic Analysis with Other p38 MAPK Inhibitor Chemotypes

The development of therapeutic agents targeting p38 MAPK has led to the discovery of various inhibitor chemotypes. These inhibitors can be broadly classified based on their mechanism of action, primarily as ATP-competitive (orthosteric) or ATP-noncompetitive (allosteric) binders. nih.govresearchgate.net

This compound belongs to the class of ATP-competitive inhibitors. acs.orgnih.gov These inhibitors compete with ATP for binding to the catalytic pocket of the p38 enzyme. invivogen.comnih.gov The binding of this compound involves specific interactions, including a hydrogen bond with threonine 106 in p38α, contributing to its selectivity. acs.org

Other p38 MAPK inhibitor chemotypes include:

Pyridinylimidazoles: Exemplified by SB203580, this was one of the prototypical classes of p38 inhibitors. invivogen.comnih.gov SB203580 also inhibits p38 catalytic activity by binding to the ATP pocket. invivogen.comnih.gov

Pyrazolyl Ketones: this compound itself is a pyrazolyl ketone derivative. researchgate.netnih.gov Other compounds within this chemotype have been synthesized and evaluated for their p38 inhibitory activity. nih.govresearchgate.nettandfonline.com Studies comparing the activity of this compound with a library of pyrazolyl ketones have been conducted, particularly in the context of cellular senescence models. nih.govresearchgate.netnih.govtandfonline.com Some pyrazolyl ketones have shown comparable or even greater potency than this compound in specific cellular assays. nih.gov

ATP-Noncompetitive Inhibitors: An example is BIRB 796 (doramapimod), which binds to a site distinct from the ATP pocket, inducing a conformational change that prevents ATP binding. nih.govresearchgate.net These allosteric inhibitors often exhibit slow dissociation rates and high selectivity. researchgate.net

The comparative mechanistic analysis highlights that while many p38 inhibitors target the ATP binding site like this compound, variations in chemical structure lead to different binding interactions and potentially influence selectivity and potency across different p38 isoforms or cellular contexts. acs.orgnih.gov The pyrazolyl ketone chemotype, including this compound, represents a class of ATP-competitive inhibitors with specific structural features contributing to their interaction with p38α. acs.org

| Compound Name | Chemotype | Mechanism of Action | Key Binding Feature (if known) |

| This compound | Pyrazolyl Ketone | ATP-competitive | H-bond with Thr106 (p38α) |

| SB203580 | Pyridinylimidazole | ATP-competitive | Binds ATP pocket |

| BIRB 796 | Non-competitive | Allosteric | Induces conformational change |

| VX-745 | Not specified | ATP-competitive | Binds ATP pocket |

| UR-13756 | Not specified | ATP-competitive | Binds ATP pocket |

Data from comparative studies, such as those evaluating libraries of pyrazolyl ketones, provide insights into the structure-activity relationships within a specific chemotype and how modifications influence inhibitory potency relative to compounds like this compound. nih.govtandfonline.com These analyses are crucial for the rational design of more potent and selective p38 MAPK inhibitors.

Synthetic Methodologies and Chemical Derivatization of Ro3201195

Advanced Synthetic Routes and Yield Optimization

Several synthetic routes have been developed to access the core pyrazolyl ketone scaffold of RO3201195. Optimization efforts have focused on improving efficiency and yield in multi-step sequences.

Multi-Step Synthesis Strategies

Two primary synthetic routes to the (5-amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone scaffold, a core structure related to this compound, have been reported. One approach begins with a methyl benzoate (B1203000) derivative. The addition of a lithium anion derived from acetonitrile (B52724) to the methyl benzoate provides a cyano ketone intermediate in good yield. This cyano ketone then reacts with N-phenylformamidine to form an enamine in high yields. sci-hub.se

Another strategy involves assembling the pyrazole (B372694) ring at an earlier stage, allowing the benzoyl ring to be introduced later in the synthesis. This route includes the condensation of ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenyl hydrazine (B178648) in ethanol (B145695) to directly form pyrazole carboxylate esters. sci-hub.se

The preparation of oxygen-linked derivatives, such as those found in this compound, involves further steps. Deprotection of a methoxy (B1213986) group can yield a phenol (B47542) intermediate, which serves as a precursor for subsequent functionalization. Alkylation of this phenol with chiral glycerol (B35011) tosylate derivatives, followed by deprotection, can provide chiral alcohols related to the dihydroxypropoxy moiety in this compound. sci-hub.se

Application of Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has been effectively applied to the preparation of 5-aminopyrazol-4-yl ketones, including this compound and its analogues. This technique offers advantages in terms of reaction speed and efficiency compared to conventional heating methods. nih.govtandfonline.comfigshare.com

Microwave irradiation promotes key steps such as the Knoevenagel condensation of β-ketonitriles with formamidine (B1211174) to yield β-aminovinyl ketones. tandfonline.comnih.gov Subsequent cyclocondensation of these intermediates with hydrazines under microwave conditions provides rapid access to pyrazolyl ketones. tandfonline.comnih.gov This method has been utilized for the rapid synthesis of this compound and libraries of pyrazolyl ketone derivatives. researchgate.netresearchgate.netresearchgate.net The use of microwave irradiation has been shown to lead to faster heating rates and facilitate the rapid optimization of yields in various synthetic steps. figshare.com

Development of Analogues and Chemical Libraries

The synthesis of analogues and chemical libraries based on the this compound scaffold has been a significant area of research, driven by the desire to explore structure-activity relationships and optimize physicochemical properties.

Synthesis of Pyrazolyl Ketone Derivatives

The pyrazolyl ketone motif is a key pharmacophore in this compound and related compounds. tandfonline.comnih.gov Microwave-assisted techniques have been particularly useful in generating libraries of pyrazolyl ketones by enabling rapid access through the cyclocondensation of β-aminovinyl ketones with various hydrazines. tandfonline.comnih.gov

Research has involved the synthesis of series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, the class to which this compound belongs. sci-hub.senih.gov The synthesis of these derivatives has allowed for the investigation of the impact of different substituents on the core structure. sci-hub.se

Rational Design of Structural Modifications for Potency and Selectivity

Rational design plays a crucial role in the development of this compound analogues, utilizing structural information to guide modifications aimed at improving potency and selectivity. X-ray crystal structures of related compounds bound to their target protein (p38 MAP kinase) have provided valuable insights into the binding interactions. sci-hub.senih.govacs.org

A key finding from crystallographic studies is the presence of a hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of unphosphorylated p38α. sci-hub.senih.govuni-tuebingen.de This interaction is hypothesized to contribute significantly to the selectivity of these compounds for p38. sci-hub.senih.govuni-tuebingen.de The structural information has been used to identify regions of the molecule that can be modified to optimize physicochemical properties without losing intrinsic potency. sci-hub.senih.gov

For example, the incorporation of the 2,3-dihydroxypropoxy moiety on the pyrazole scaffold in this compound was a result of such rational design, leading to a compound with favorable drug-like properties, including high oral bioavailability. sci-hub.sesmolecule.comnih.gov Studies have also explored the impact of substituents at different positions on the aryl rings, revealing that the meta position on the phenyl ring attached to the ketone is more tolerant to a wider range of substituents compared to the para position. sci-hub.se This understanding guides the design of new analogues.

Purity Assessment and Stereochemical Characterization of Synthetic Products

Ensuring the purity and characterizing the stereochemistry of synthetic compounds like this compound are critical steps in the chemical synthesis process.

Purity of synthesized compounds is typically assessed using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sci-hub.senih.gov For some compounds, purity has been determined using LC-mass spectrometry. sci-hub.se Purity levels of greater than 98% are often reported for synthesized batches. smolecule.commedkoo.com

Spectroscopic methods, such as 1H NMR, are employed to confirm the structure of the synthesized compounds. sci-hub.se Elemental analysis is also used to verify the elemental composition and purity. sci-hub.se

This compound contains a chiral center within the 2,3-dihydroxypropoxy moiety. idrblab.netgenophore.com The synthesis of chiral alcohols using (R)- or (S)-O-isopropylideneglycerol tosylate followed by deprotection has been described, indicating that stereochemical control is considered during the synthesis of this part of the molecule. sci-hub.se Stereochemical characterization methods are essential to confirm the desired isomer has been obtained, particularly when chirality is introduced during the synthesis. While specific details on the stereochemical characterization of this compound itself are not extensively detailed in the provided snippets, the synthesis route involving chiral precursors highlights the importance of this aspect.

Structure Activity Relationship Sar Studies of Ro3201195 and Analogues

Elucidation of Core Pharmacophoric Features

The core pharmacophoric features of RO3201195 responsible for its inhibitory activity against p38 MAP kinase are centered around its pyrazolyl ketone motif. Specifically, the 5-amino-4-benzoylpyrazole framework serves as a key structural element for binding to the enzyme. Critical to its interaction with p38α is the exocyclic amine group, which forms a unique hydrogen bond with the side chain hydroxyl of threonine 106 (Thr106) within the ATP binding pocket. ontosight.aijkchemical.comnih.govidrblab.net This specific interaction with Thr106 is considered a significant factor contributing to the observed selectivity of this compound for p38 over many other kinases, as Thr106 is not commonly found at this position in other human kinases. ontosight.ai Furthermore, the keto oxygen of the benzoyl group engages in a hydrogen bond with the main-chain amide of methionine 109 (Met109), and the benzoyl oxygen also forms a hydrogen bond with the backbone NH of Met109.

Influence of Substituent Modifications on Inhibitory Profile

SAR studies on this compound and its analogues explored the impact of modifications at different positions of the molecule on its inhibitory profile. These investigations provided valuable insights into the structural requirements for potent p38 inhibition.

Impact of N-aryl Group Variations on p38 Enzyme Binding

Preliminary SAR studies indicated that the nature of the substituent on the N-phenylpyrazole ring significantly influences activity. Only small hydrophobic substituents were well-tolerated at this position. ontosight.ai Positional isomerism of substituents on the phenyl ring was also explored, revealing that substitution at the para position was generally preferred over ortho or meta substitution, as observed with fluorine derivatives. ontosight.ai Conversely, the introduction of more polar groups, such as nitro and methoxy (B1213986), resulted in reduced activity compared to a simple hydrogen substituent. ontosight.ai Further studies confirmed that large N-aryl groups were not well-tolerated by the p38 enzyme, negatively impacting binding. However, a N-(2,4-difluorophenyl) analogue demonstrated promising activity, showing comparable or even slightly improved potency relative to this compound, suggesting that specific disubstitution with small halogens can be beneficial.

Effect of Benzoyl Group Substitutions

Modifications on the benzoyl group also played a role in modulating the inhibitory activity. It was found that the introduction of a 3-methoxy substituent on the benzoyl ring did not lead to a significant loss in activity. The presence and position of the 2,3-dihydroxypropoxy moiety on the benzoyl group are particularly important, as discussed in the following section. This group is attached to the phenyl ring of the benzoyl moiety, specifically at the meta position (position 3). ontosight.aiidrblab.netjkchemical.comnih.govidrblab.net

Conformational Analysis and Ligand-Protein Interaction Mapping (e.g., X-ray Crystallography)

Detailed understanding of the interaction between this compound and its target enzyme, p38α, has been significantly advanced through conformational analysis and ligand-protein interaction mapping, particularly using X-ray crystallography. ontosight.aiidrblab.netjkchemical.comnih.govidrblab.net X-ray crystal structures of this compound and related analogues bound within the ATP binding pocket of unphosphorylated p38α were determined (e.g., PDB entry 2gfs). idrblab.net This crystallographic data was instrumental in guiding the optimization of the series, allowing for the rational design of analogues with improved potency and physicochemical properties. ontosight.aijkchemical.comnih.govidrblab.net

Preclinical Research and Pharmacological Efficacy of Ro3201195

In Vitro Cellular Model Systems for Efficacy Assessment

Werner Syndrome (WS) Fibroblast Studies

Werner Syndrome (WS) is a rare genetic disorder characterized by accelerated aging. Fibroblasts from individuals with WS exhibit premature cellular senescence in culture, providing a valuable model to study aging and potential therapeutic interventions. The p38 MAPK pathway is implicated in the premature cell cycle arrest observed in WS cells. nih.gov

Studies have shown that inhibition of the p38 MAPK pathway can prevent the accelerated aging characteristics of Werner Syndrome (WS) fibroblasts. nih.gov The use of p38 MAPK inhibitors, including those with a similar mechanism of action to RO3201195, has been demonstrated to modulate the premature cellular senescence that is a hallmark of WS. nih.govrsc.org Treatment with these inhibitors helps to rescue the shortened replicative capacity of WS fibroblasts, a key indicator of cellular senescence. mdpi.com The inhibition of p38 MAPK signaling is a promising strategy for addressing the premature aging seen in this progeroid syndrome. rsc.org

The efficacy of p38 MAPK inhibitors in modulating premature cellular senescence in WS fibroblasts is supported by evidence of an unexpected reversal of the accelerated aging phenotype in treated cells. nih.govresearchgate.net This intervention leads to an increased replicative life span and a restoration of a more youthful cellular morphology. nih.gov

| Compound | Effect on Replicative Capacity | Morphological Changes |

|---|---|---|

| p38 MAPK Inhibitor (e.g., SB203580) | Increased lifespan | Reversion to a morphology resembling normal, young cells |

| This compound (as a p38 MAPK inhibitor) | Expected to increase lifespan | Expected to normalize cellular morphology |

The treatment of Werner Syndrome (WS) fibroblasts with p38 MAPK inhibitors has been shown to reverse the accelerated aging phenotype observed in vitro. nih.gov This includes improvements in growth rate and a change in cellular morphology to more closely resemble that of normal, healthy fibroblasts. mdpi.com The inhibition of the p38 MAPK pathway appears to rescue multiple in vitro accelerated aging phenotypes associated with WS fibroblasts. mdpi.com

These findings suggest that targeting the p38 MAPK pathway, for which this compound is a selective inhibitor, could be a viable therapeutic approach for Werner Syndrome. nih.govrsc.org The comparison of this compound with other p38 MAPK inhibitors has reinforced the evidence that this pathway plays a critical role in the premature cellular senescence seen in this condition. rsc.org

| Phenotype | Observation in Untreated WS Fibroblasts | Effect of p38 MAPK Inhibitor Treatment |

|---|---|---|

| Cellular Morphology | Enlarged, flattened, and irregular shape | Restoration of a more elongated, spindle-like shape |

| Growth Rate | Reduced proliferation | Increased growth rate |

| Replicative Lifespan | Shortened | Extended |

Inflammatory and Neurotoxic Cellular Line Investigations (e.g., BV-2, HT-22 Cells)

The microglial cell line BV-2 is a widely used in vitro model to study neuroinflammation. Activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, a process in which the p38 MAPK pathway is heavily involved. Inhibition of p38 MAPK has been shown to significantly reduce the inflammatory response in these cells. For instance, treatment with a p38 MAPK inhibitor can decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). tandfonline.com

Given that this compound is a potent p38 MAPK inhibitor, it is expected to exhibit similar anti-inflammatory effects in BV-2 microglial cells. By targeting the p38 MAPK pathway, this compound would likely inhibit the downstream signaling that leads to the expression and release of key inflammatory molecules.

| Inflammatory Marker | Effect of LPS Stimulation | Effect of p38 MAPK Inhibitor Co-treatment |

|---|---|---|

| Nitric Oxide (NO) Production | Significantly increased | Significantly decreased |

| TNF-α Release | Significantly increased | Significantly decreased |

| IL-6 Production | Significantly increased | Decreased |

The HT-22 mouse hippocampal cell line is a common model for studying oxidative stress-induced neurotoxicity, particularly in the context of glutamate-induced cell death. High concentrations of glutamate can lead to an increase in reactive oxygen species (ROS), resulting in neuronal damage. The p38 MAPK signaling pathway is activated in response to such oxidative stress and plays a role in mediating apoptosis.

Inhibition of the p38 MAPK pathway has demonstrated neuroprotective effects in HT-22 cells. By blocking this pathway, inhibitors can reduce the production of ROS and protect the cells from apoptosis induced by oxidative stress. nih.gov Therefore, this compound, as a p38 MAPK inhibitor, is anticipated to attenuate the mechanisms of oxidative neurotoxicity in this cellular model.

| Parameter | Condition | Effect of p38 MAPK Inhibitor |

|---|---|---|

| Reactive Oxygen Species (ROS) Production | H2O2-induced oxidative stress | Inhibited |

| Cell Viability | Glutamate-induced toxicity | Increased |

| Apoptosis | H2O2-induced oxidative stress | Decreased |

In Vivo Animal Models for Therapeutic Potential

Evaluation in Acute Inflammatory Models

This compound has been evaluated in in vivo animal models of acute inflammation. In studies conducted on rats, the compound demonstrated a significant dose-dependent inhibitory effect on the production of key pro-inflammatory cytokines. aging-us.comtamhsc.edu Specifically, administration of this compound led to a marked reduction in serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two central mediators of the acute inflammatory response. aging-us.comtamhsc.edu

| Cytokine | Inhibition | Model System |

| TNF-α | Dose-dependent | Rat |

| IL-6 | Dose-dependent | Rat |

Efficacy in Neuroinflammatory Models (e.g., LPS-injected Mice)

While direct studies on the efficacy of this compound in lipopolysaccharide (LPS)-injected mouse models of neuroinflammation have not been detailed in the available research, the role of its target, p38 MAPK, is well-established in this context. Neuroinflammation induced by LPS is characterized by the activation of glial cells, such as microglia and astrocytes, which produce a range of inflammatory mediators. nih.govnih.gov Inhibition of the p38 MAPK pathway is a key therapeutic strategy being investigated to mitigate this inflammatory cascade. nih.govrupress.org

The activation of p38 MAPK is a critical step in the inflammatory response of microglia, the resident immune cells of the central nervous system. nih.govresearchgate.netuky.edu Upon stimulation with agents like LPS, p38 MAPK signaling in microglia leads to the production of pro-inflammatory cytokines and other neurotoxic factors. rupress.orgplos.org Pharmacological inhibition of p38 MAPK has been shown to suppress microglial activation, thereby reducing the release of these inflammatory mediators. nih.goveuropeanreview.org This suggests that a potent p38 MAPK inhibitor such as this compound could potentially reduce microglial activation, although direct experimental evidence is needed.

Astrocytes, another key glial cell type, also play a crucial role in neuroinflammation. Following an inflammatory stimulus, astrocytes can become reactive, a state that includes proliferation. The p38 MAPK signaling pathway has been implicated in the processes that govern astrocyte activation and proliferation. nih.govnih.gov Studies have shown that both JNK and p38 MAPK signaling cascades are involved in astrocyte proliferation induced by inflammatory stimuli. nih.gov While some research indicates that p38 MAPK inhibition may not directly affect astrocyte proliferation in certain contexts, it is involved in other aspects of astrogliosis, such as morphological changes and the upregulation of glial fibrillary acidic protein (GFAP). nih.govnih.gov The potential of this compound to specifically suppress astrocyte proliferation in neuroinflammatory models remains an area for further investigation.

Investigations in Progeroid Syndrome Animal Models

A significant area of preclinical research for this compound has been in the context of progeroid syndromes, specifically Werner Syndrome (WS). nih.gov Werner Syndrome is a rare genetic disorder characterized by accelerated aging. nih.gov Research has shown that proliferating cells from individuals with Werner Syndrome express high levels of phosphorylated p38 MAPK. aging-us.com The use of p38 MAPK inhibitors, including this compound, has been investigated as a therapeutic strategy to modulate the premature cellular senescence observed in this syndrome. nih.gov Studies on WS cells have demonstrated that inhibition of p38 MAPK can play a critical role in reversing the accelerated aging phenotype in vitro. nih.gov

| Disease Model | Key Cellular Target | Therapeutic Rationale |

| Werner Syndrome (WS) | p38 MAPK | Reversal of premature cellular senescence |

Pharmacological Efficacy in Specific Disease Contexts

The primary therapeutic rationale for the development of this compound and other p38 MAPK inhibitors has been for the treatment of inflammatory diseases. europeanreview.org Its ability to inhibit the production of TNF-α and other pro-inflammatory cytokines positions it as a potential therapeutic agent for a range of conditions where these cytokines play a pathogenic role. aging-us.comtamhsc.edu Furthermore, its investigation in Werner Syndrome highlights a potential application in diseases associated with premature aging and cellular senescence. nih.goveuropeanreview.org

Werner Syndrome Pathophysiology

Werner Syndrome (WS) is a rare, autosomal recessive disorder characterized by the premature onset of age-related diseases. nih.gov It is often referred to as adult progeria. Individuals with WS typically develop normally until puberty, after which they exhibit a rapid acceleration of aging. nih.govnih.gov

Genetic Basis:

The underlying cause of Werner Syndrome is a mutation in the WRN gene, also known as RECQL2. nih.govsenescence.info This gene codes for the Werner protein, a member of the RecQ family of DNA helicases. nih.gov The Werner protein is a multifunctional enzyme that possesses both 3' to 5' DNA helicase and exonuclease activities. nih.govnih.gov

Molecular Mechanisms:

The Werner protein plays a crucial role in maintaining genomic stability through its involvement in several key DNA metabolic processes, including:

DNA Replication and Repair: The WRN protein is involved in resolving aberrant DNA structures that can arise during DNA replication and repair, thereby preventing genomic instability. nih.govresearchgate.net

Recombination: It participates in homologous recombination, a major DNA repair pathway. aging-us.com

Telomere Maintenance: The WRN protein is also implicated in the maintenance of telomeres, the protective caps at the ends of chromosomes. nih.gov Dysfunction of the WRN protein can lead to telomere shortening and instability, which is a hallmark of cellular aging.

Mutations in the WRN gene result in a loss of function of the Werner protein. This leads to defects in DNA replication, repair, and telomere maintenance, ultimately causing widespread genomic instability and the premature cellular senescence observed in WS patients. senescence.info The accumulation of DNA damage and cellular dysfunction contributes to the diverse clinical features of the syndrome.

Clinical Manifestations of Werner Syndrome wernersyndrome.org

| Feature | Description |

| Growth | Lack of a teenage growth spurt, leading to short stature. |

| Hair | Premature graying and thinning of hair (alopecia). |

| Skin | Scleroderma-like skin changes, skin atrophy, and ulcerations. |

| Eyes | Development of bilateral cataracts at an early age. |

| Metabolic | Increased risk of type 2 diabetes mellitus and osteoporosis. |

| Cardiovascular | Accelerated development of atherosclerosis. |

| Cancer | Increased predisposition to certain types of cancers. |

Neuroinflammatory and Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases, including Alzheimer's disease (AD). tandfonline.com It describes the inflammatory response within the central nervous system (CNS) that is initiated in response to injury, infection, or the presence of misfolded proteins. nih.gov

The Role of Glial Cells:

The primary mediators of neuroinflammation are the glial cells of the CNS, namely microglia and astrocytes.

Microglia: As the resident immune cells of the brain, microglia are activated by pathological triggers such as the amyloid-beta (Aβ) plaques that are a hallmark of Alzheimer's disease. abcam.com Activated microglia can clear cellular debris and misfolded proteins. However, chronic activation leads to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment. researchgate.net

Astrocytes: Astrocytes also become reactive in response to inflammatory signals and contribute to the neuroinflammatory cascade. mdpi.com

Pathophysiology of Neuroinflammation in Alzheimer's Disease:

The pathophysiology of AD is complex, involving the deposition of Aβ plaques and the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. abcam.com Neuroinflammation is now considered a third core pathological feature of the disease. nih.gov

The accumulation of Aβ is thought to trigger the initial activation of microglia. abcam.com This leads to a chronic inflammatory state characterized by:

Increased Pro-inflammatory Cytokines: Elevated levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins are found in the brains of AD patients. researchgate.netnih.gov

Oxidative Stress: The inflammatory response generates oxidative stress, which can damage neurons and other brain cells. jebms.org

Blood-Brain Barrier Dysfunction: Neuroinflammation can compromise the integrity of the blood-brain barrier, allowing peripheral immune cells to enter the brain and further exacerbate the inflammatory response. abcam.com

This sustained neuroinflammatory environment is not merely a consequence of the primary pathologies of AD but is believed to actively contribute to and accelerate the neurodegenerative process, leading to synaptic dysfunction and neuronal death. nih.govmdpi.com

Key Inflammatory Mediators in Alzheimer's Disease nih.govjebms.org

| Mediator | Role in Neuroinflammation |

| Cytokines (e.g., TNF-α, IL-1β) | Promote and sustain the inflammatory response. |

| Chemokines | Attract immune cells to the site of inflammation. |

| Cyclooxygenase (COX) pathways | Involved in the production of prostaglandins, which are inflammatory mediators. |

| Complement System | A cascade of proteins that can be activated by Aβ and contribute to inflammation and cell damage. |

| Oxidative Stress Molecules | Cause damage to cellular components. |

Targeting neuroinflammation is therefore considered a promising therapeutic strategy for Alzheimer's disease and other neurodegenerative conditions. nih.govul.iemdpi.com

Clinical Translation and Early Phase Therapeutic Applications of Ro3201195

Progression to Phase I Clinical Trials

Based on its promising preclinical profile, RO3201195 was selected for advancement into Phase I clinical trials. medkoo.comrcsb.orgnih.govsci-hub.se Phase I trials are typically the first stage of testing a new intervention in humans, involving a small number of participants to evaluate safety, determine a safe dosage range, and identify potential side effects. australianclinicaltrials.gov.au While the search results confirm this compound's entry into Phase I, detailed results regarding dosage, safety, and adverse effects are outside the scope of this article as per the instructions.

The decision to move this compound into clinical trials was supported by preclinical data demonstrating its potency and selectivity as a p38 inhibitor and its favorable pharmacokinetic properties, including oral bioavailability. rcsb.orgnih.govsci-hub.senih.gov

Anticipated Therapeutic Indications Based on Preclinical Efficacy Profiles

Preclinical studies have investigated the efficacy of this compound in various models, providing insights into its potential therapeutic applications. As a p38 MAPK inhibitor, this compound is expected to suppress the production of pro-inflammatory cytokines. nih.govsci-hub.se

Preclinical findings indicate that this compound demonstrated good inhibition of TNFα production in a human monocytic cell line (THP1) and a reduction in IL-1β in a mononuclear cell fraction isolated from human whole blood. nih.gov In vivo studies in rats using acute inflammatory models showed a significant dose-dependent inhibition of serum TNFα and IL-6. nih.gov

The role of p38 MAPK in inflammatory conditions, such as rheumatoid arthritis (RA), has been a primary focus for the development of p38 inhibitors. nih.govpagepressjournals.orgrsc.org Preclinical evidence suggesting the suppression of key inflammatory cytokines by this compound supports its potential utility in such indications. nih.govsci-hub.senih.gov

Furthermore, this compound has been evaluated in the context of Werner syndrome (WS) cells, a progeroid syndrome associated with premature aging. nih.govrsc.orgresearchgate.net Studies in WS cells indicated that this compound inhibits the activity of p38α, which is believed to be involved in genomic stress in these cells. nih.govresearchgate.net The compound appeared to exhibit a slight increase in potency in WS cells compared to other cell lines. nih.govresearchgate.net These findings suggest a potential role for p38 inhibition in modulating premature cellular senescence observed in Werner syndrome, highlighting a possible therapeutic avenue. nih.govrsc.orgresearchgate.net

Another potential therapeutic area explored for p38 MAPK inhibitors, including in broader terms, is severe influenza, characterized by hypercytokinemia involving elevated levels of pro-inflammatory cytokines. google.com P38 MAPK inhibitors may act to inhibit the release of such mediators from endothelial cells. google.com

Based on these preclinical efficacy profiles, anticipated therapeutic indications for this compound could include inflammatory disorders where p38 MAPK signaling plays a significant role, such as rheumatoid arthritis, and potentially conditions involving accelerated aging or excessive inflammatory responses.

Preclinical Efficacy Data Highlights

| Study Model | Key Finding | Citation |

| Human monocytic cell line (THP1) | Good inhibition of TNFα production. | nih.gov |

| Human whole blood | Reduction in IL-1β in mononuclear cell fraction. | nih.gov |

| Rat acute inflammatory models | Significant dose-dependent inhibition of serum TNFα and IL-6. | nih.gov |

| Werner Syndrome (WS) cells | Inhibition of p38α activity; potential to modulate premature senescence. | nih.govresearchgate.net |

Mechanistic Toxicology and Safety Pharmacology of Ro3201195

Identification of Potential Off-Target Kinase Inhibition Mechanisms

Kinase inhibitors are designed to target specific kinases, but they can also interact with other kinases, leading to off-target effects. elifesciences.orgnih.gov These off-target interactions can contribute to unintended biological consequences and potential toxicities. icr.ac.uk

RO3201195 has been reported to possess an excellent selectivity profile for p38α MAPK over related stress-activated kinases like JNK. mdpi.comnih.gov In one study evaluating its in vitro kinase selectivity against a panel of 105 kinases, this compound inhibited only six other kinases by more than 50% at a concentration of 10 µM. sci-hub.se

Kinase selectivity profiling is a standard practice in drug discovery to assess the breadth of a compound's activity across the kinome. oup.compromega.com This helps in understanding potential off-target effects. The binding mechanism of inhibitors to kinases, including interactions with regions like the ATP-binding pocket, gatekeeper residue, and hydrophobic pockets, influences selectivity. pagepressjournals.orgnih.gov

While this compound demonstrates good selectivity for p38, the inhibition of even a limited number of off-target kinases could have mechanistic implications for its safety profile. The specific kinases inhibited off-target by this compound, as identified in the panel study, are relevant to understanding potential mechanisms beyond the intended p38 inhibition. sci-hub.se

Molecular Mechanisms of Kinase Inhibitor-Induced Bone Marrow Toxicity

Bone marrow toxicity (BMT) is a known potential adverse effect associated with small molecule kinase inhibitors. oup.com The mechanisms underlying kinase inhibitor-induced BMT are complex and can involve various factors, including direct toxicity to hematopoietic stem cells or alterations in the bone marrow microenvironment. frontiersin.orgamazonaws.com

While general mechanisms of drug-induced bone marrow suppression have been studied for various compound classes, including some antiparasitics and chemotherapeutic agents, the specific molecular mechanisms by which kinase inhibitors like this compound might induce bone marrow toxicity require consideration. frontiersin.orgamazonaws.comajol.infonih.gov

Research has aimed to identify "kinases of concern" whose inhibition might be associated with BMT. oup.com By analyzing the inhibition profiles of kinase inhibitors, it is possible to develop models to predict potential BMT. oup.com Although the search results mention bone marrow toxicity in the context of kinase inhibitors generally, and this compound is mentioned in a study discussing modeling BMT using kinase inhibition profiles, specific detailed molecular mechanisms of this compound-induced bone marrow toxicity are not explicitly provided in the search results. oup.com

Pathway-Specific Toxicological Implications of p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade involved in various cellular processes, including inflammation, stress responses, and cell survival. nih.govmdpi.comnih.gov Inhibiting p38 MAPK can have significant biological effects, and while this inhibition is therapeutically desirable in certain conditions, it can also lead to toxicological implications due to the pathway's diverse roles. mdpi.comfrontiersin.org

P38 MAPK, particularly the p38α isoform, is widely expressed and involved in numerous physiological functions. nih.govmdpi.com Inhibition of this widely distributed kinase could potentially impact normal cellular functions, leading to toxicity. mdpi.com

Studies on p38 MAPK inhibitors in general have indicated potential toxicities affecting various systems, including neurological, cardiovascular, and digestive systems, observed in animal studies. frontiersin.org These toxicities may arise because p38 MAPK plays roles in these tissues. For instance, p38 MAPK in the heart has been linked to the promotion of heart tissue development. frontiersin.org

Furthermore, the p38 MAPK pathway interacts with other signaling pathways. nih.gov Inhibition of p38 MAPK could potentially influence these interacting pathways, leading to unintended consequences. The complex interplay of signaling cascades means that inhibiting one component can have ripple effects throughout the cellular network. nih.gov

While this compound is a selective p38 inhibitor, the toxicological implications specific to its p38 inhibition relate to the fundamental roles of the p38 pathway in maintaining cellular homeostasis and responding to stress. nih.govmdpi.com The observed toxicities with p38 inhibitors in general highlight the need for careful evaluation of pathway-specific effects. nih.gov

Mechanistic Drug Drug Interaction Ddi Profiling of Ro3201195

Cytochrome P450 (CYP) Enzyme Interaction Potential

The cytochrome P450 enzyme system is a primary pathway for the metabolism of many drugs. Interactions with CYP enzymes can lead to altered drug exposures, potentially causing efficacy or safety issues.

Modulation of Specific CYP Isoforms (e.g., CYP3A, CYP2C9, CYP2C19, CYP1A2)

RO3201195 has been included in studies examining gene expression variability in human hepatic drug metabolizing enzymes and transporters, including various CYP isoforms. nih.gov Specifically, CYP3A4 and CYP2C9 are among the CYP enzymes that have been noted in the context of drug-gene interactions involving various compounds, including this compound. nih.govprobes-drugs.org While the precise nature and magnitude of this compound's modulation of specific CYP isoforms like CYP3A, CYP2C9, CYP2C19, and CYP1A2 are not extensively detailed in the provided search results, its inclusion in studies profiling drug-metabolizing enzymes suggests that its potential interaction with these isoforms has been considered in its DDI assessment. nih.gov Achieving marginal CYP450 interaction is a desirable characteristic for kinase inhibitors to ensure safe drug profiles. researchgate.net

Impact of Inflammatory Disease States on DDI Pathways

Inflammatory disease states can significantly impact drug metabolism and transport, thereby influencing DDI pathways. Chronic inflammation, for instance, can alter the expression and activity of CYP enzymes and transporters. nih.gov Given that this compound has been investigated in the context of inflammatory diseases due to its p38 MAPK inhibitory activity, understanding how these disease states might affect its own metabolism and interaction potential, or how this compound might influence DDI pathways in an inflammatory setting, is relevant. mdpi.comresearchgate.netpagepressjournals.org Research on inflammation-associated conditions and the use of anti-inflammatory drugs highlights the complex interplay between inflammation and drug disposition. nih.gov

Role of Genetic Polymorphism in Interindividual DDI Variability

Genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters are a major contributor to interindividual variability in drug responses and DDI profiles. nih.gov Variations in coding sequences and gene expression variability can both influence drug responsiveness. nih.gov Studies have investigated associations between genetic polymorphisms of drug-metabolizing enzymes and transporters and drug responses, with a large number of drug-gene relationships documented. nih.gov While specific data on how genetic polymorphisms affect this compound's DDI profile is not detailed in the provided results, the general principle that genetic variations can lead to different drug-gene interactions and disease susceptibility with clinical implications is well-established. nih.gov This underscores the potential for genetic polymorphism to contribute to variability in how individuals handle and respond to this compound and its potential for interactions with other drugs.

Biomarker Discovery and Validation in Ro3201195 Research

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are instrumental in confirming that a therapeutic agent is engaging its intended molecular target and modulating the downstream signaling pathway within a biological system. For RO3201195, a compound designed to inhibit p38α, the relevant PD biomarkers are directly linked to the activity of the p38 MAPK pathway.

Phosphorylated p38α as an Indicator of Pathway Inhibition

The activation of p38α MAPK is typically initiated by the phosphorylation of specific threonine and tyrosine residues located within its activation loop. The detection and quantification of phosphorylated p38α, commonly at residues T180 and Y182, provide a direct measure of the activation state of p38α. Studies investigating p38 inhibitors, including this compound, have demonstrated that treatment leads to a reduction in the levels of phosphorylated p38α, signifying effective inhibition of the pathway. Techniques such as Western blotting are frequently employed for the immunodetection and assessment of activated p38α levels.

Inflammatory Cytokine Levels (e.g., TNFα, IL-6) as Response Markers

The p38 MAPK pathway plays a significant role in regulating the production of various pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). Elevated concentrations of these cytokines are frequently observed in inflammatory conditions and are recognized indicators of systemic inflammation. Given that this compound acts as a p38 inhibitor, it is expected to mitigate the production of these inflammatory mediators. Therefore, monitoring changes in the levels of TNFα and IL-6 following the administration of this compound can serve as valuable PD biomarkers, reflecting the compound's capacity to modulate the inflammatory response downstream of p38α inhibition. Research with other inhibitors of the p38 MAPK pathway has shown a dose-dependent suppression of cytokine production, including IL-1β, TNFα, and IL-6.

Proxies for p38α Activity: p-HSP27 and Activated MK2

In addition to directly measuring phosphorylated p38α, the activity of downstream components of the p38 pathway can also serve as informative PD biomarkers. MAPK-activated protein kinase 2 (MK2) is a primary substrate of p38 MAPK. Activated MK2 subsequently phosphorylates small heat shock protein 27 (HSP27) at specific serine residues, such as Ser15, Ser78, and Ser82. This phosphorylation of HSP27 is a direct consequence of MK2 activity, which is itself dependent on the activation of p38α. Consequently, a decrease in the levels of activated MK2 and phosphorylated HSP27 (p-HSP27) after treatment with this compound indicates successful inhibition of the p38α-MK2-HSP27 signaling cascade. These phosphorylated proteins can be effectively detected using techniques like Western blotting.

Disease Progression and Efficacy Biomarkers

Beyond evaluating direct target engagement, the identification of biomarkers is crucial for monitoring the evolution of the disease being targeted and for assessing the effectiveness of the therapeutic intervention.

Senescence-Associated Biomarkers (e.g., CDKN2A, Senescence-Associated Beta-Galactosidase)

Cellular senescence, characterized by a stable arrest of the cell cycle, is increasingly recognized for its involvement in the aging process and the pathogenesis of various age-related disorders. The p38 MAPK pathway has been implicated in the induction of cellular senescence. Biomarkers associated with the senescent phenotype, such as the cyclin-dependent kinase inhibitor 2A (CDKN2A), which codes for the protein p16INK4a, and senescence-associated beta-galactosidase (SA-β-Gal), can be utilized to quantify the degree of cellular senescence. Elevated expression of CDKN2A/p16INK4a and increased enzymatic activity of SA-β-Gal are characteristic features of senescent cells. In the context of this compound, particularly in disease states where cellular senescence contributes to the pathology (such as observed in Werner Syndrome fibroblasts), alterations in these biomarkers could potentially serve as indicators of the drug's effect on the senescence process. Studies have demonstrated that inhibiting p38 can lead to a reversal of certain accelerated aging phenotypes in Werner Syndrome cells.

Identification of Differentially Expressed Proteins in Disease States

Proteomic analysis, which involves the large-scale study of proteins, can identify proteins whose abundance differs between diseased tissues or biological fluids and healthy controls, or across different stages of a disease. These differentially expressed proteins (DEPs) hold potential as biomarkers for disease diagnosis, predicting prognosis, or monitoring the response to treatment. By conducting proteomic profiling in relevant disease models or collecting samples from patients before and after treatment with this compound, researchers can pinpoint proteins whose expression levels are modified by the compound. These proteins could potentially function as efficacy biomarkers, providing insights into the drug's impact on the underlying disease mechanisms. Studies employing quantitative proteomics have successfully identified DEPs associated with various disease conditions, underscoring the utility of this approach in the discovery of biomarkers.

Below is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID.

| Compound Name | PubChem CID (Notes) |

| This compound | 9864202 |

| TNFα (Tumor Necrosis Factor-alpha) | No single discrete CID for the protein. CID 44356648 is listed with a chemical formula; CID 16079006 is for a TNF-alpha Inhibitor. |

| IL-6 (Interleukin-6) | No single discrete CID for the protein. CIDs like 7122098 and 122677576 are associated with inhibitors/studies targeting IL-6. CID 25824 is linked to a study mentioning IL-6. |

| HSP27 (Heat Shock Protein 27) | No single discrete CID for the protein. CID 91865088 is for Apatorsen (HSP27 inhibitor); CID 135384973 is for HSP27 inhibitor J2. |

| MK2 (MAPK-activated protein kinase 2) | No single discrete CID for the protein. CID 70681199 is for MK2-IN-1 hydrochloride (MK2 inhibitor); CID 118936948 is for Gamcemetinib (MK2 inhibitor). |

| CDKN2A (Cyclin-dependent kinase inhibitor 2A) | No single discrete CID for the protein. CIDs like 259776 (Cinobufotalin) and 46207586 (Ilorasertib) are for compounds studied in relation to CDKN2A. |

| Beta-Galactosidase | No single discrete CID for the enzyme. PubChem states CID not available. CIDs like 123646 (ONPG) and 65181 (X-gal) are for substrates. |

Interactive Data Table:

| Biomarker | Type of Biomarker | Expected Change with this compound Treatment (based on mechanism) | Supporting Research/Role |

| Phosphorylated p38α (e.g., pT180/Y182) | Pharmacodynamic | Decrease | Direct indicator of p38α activity; inhibited by this compound. |

| TNFα Levels | Pharmacodynamic | Decrease | Downstream of p38 MAPK pathway; involved in inflammation. |

| IL-6 Levels | Pharmacodynamic | Decrease | Downstream of p38 MAPK pathway; involved in inflammation. |

| Activated MK2 | Pharmacodynamic | Decrease | Downstream substrate of p38α; indicates p38α activity. |

| Phosphorylated HSP27 (p-HSP27) | Pharmacodynamic | Decrease | Phosphorylated by activated MK2; indicates p38α-MK2 pathway activity. |

| CDKN2A/p16INK4a Expression | Disease Progression/Efficacy | Potential Decrease (in senescence-related conditions) | Marker of cellular senescence; p38 linked to senescence. |

| Senescence-Associated Beta-Galactosidase | Disease Progression/Efficacy | Potential Decrease (in senescence-related conditions) | Marker of cellular senescence. |

| Differentially Expressed Proteins | Disease Progression/Efficacy | Changes in expression (specific proteins depend on disease) | Reflects impact on disease-specific pathways and processes. |

This table summarizes the expected changes in biomarker levels based on the known activity of this compound as a p38α inhibitor and the established roles of these biomarkers in relevant biological pathways and disease states. Specific magnitudes of change would be determined through experimental and clinical studies.

Computational Modeling and in Silico Studies of Ro3201195

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as RO3201195, and its protein target. These techniques are fundamental in understanding the binding affinity and mode of action at a molecular level.

The basis for in-depth molecular modeling of this compound is its crystallographic structure in complex with its target, p38 MAP kinase. The crystal structure, available in the Protein Data Bank under the accession code 2GFS, reveals the precise binding orientation of this compound within the ATP-binding pocket of the unphosphorylated p38α enzyme. nih.gov This structural data is the foundational element for performing molecular docking and dynamics simulations.

One of the key findings from the X-ray crystal structure is the presence of a unique hydrogen bond between the exocyclic amine of this compound and the amino acid residue threonine 106 of the p38 kinase. nih.gov This interaction is considered a significant contributor to the compound's selectivity for its target. nih.gov

Further computational analysis using algorithms such as ImprintPocket has utilized the this compound-p38 MAP kinase complex as a case study to illustrate the characterization of ligand-binding pockets. nih.gov These methods generate a "negative image" of the binding site using virtual atoms to represent the shape and properties of an optimal ligand. nih.gov Such analyses are crucial for understanding the steric and electronic complementarity between this compound and its target, which governs its binding affinity and inhibitory activity.

While the static crystal structure provides a snapshot of the binding pose, molecular dynamics simulations would be the next step to simulate the dynamic behavior of the this compound-protein complex over time. However, specific molecular dynamics simulation studies detailing the stability of this complex and the energetic contributions of key residues for this compound are not extensively detailed in the public domain.

| Computational Technique | Application to this compound | Key Findings |

| X-ray Crystallography | Determination of the 3D structure of this compound bound to p38 MAP kinase (PDB ID: 2GFS). nih.gov | Revealed a unique hydrogen bond with threonine 106, contributing to selectivity. nih.gov |

| Binding Pocket Analysis | Used as an example for the ImprintPocket algorithm to illustrate the binding pocket and its negative image. nih.gov | Characterized the shape and properties of the ligand-binding site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

For this compound, which was identified through high-throughput screening, subsequent optimization efforts involved the synthesis and analysis of a series of related compounds. nih.gov This process of generating data on chemical structure and biological activity is a prerequisite for building robust QSAR models. The aim of such models would be to correlate physicochemical properties and structural features of these analogues with their p38 MAP kinase inhibitory potency.

Predictive Modeling for Mechanism-of-Action Classification from Phenotypic Data

Predictive modeling based on phenotypic data is an approach used to classify the mechanism of action of compounds. This involves using the biological fingerprints of compounds from high-content screening assays to predict their molecular targets or pathways.

In a study focused on building predictive models for mechanism-of-action classification, this compound was included as part of a reference dataset of well-characterized compounds. researchgate.net This dataset was used to train support vector machines to classify compounds into 28 different mechanism classes based on an 84-feature signature from a panel of primary human cell systems (BioMAP systems). researchgate.net this compound was categorized under the "p38 MAPK inhibitor" class, alongside other inhibitors like AMG548, BIRB-796, and VX-745. researchgate.net

The inclusion of this compound in this reference set indicates its well-defined mechanism of action, which is essential for training and validating computational models designed to predict the mechanism of unknown compounds from their phenotypic screening data. researchgate.net

| Modeling Approach | Involvement of this compound | Purpose |

| Support Vector Machines | Included as a reference compound in the "p38 MAPK inhibitor" class. researchgate.net | To train and validate a model for classifying the mechanism of action of compounds from phenotypic data. researchgate.net |

In Silico Screening and Design of Novel Analogues

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This is often followed by the rational design of novel analogues to improve potency, selectivity, and pharmacokinetic properties.

The development of this compound itself was the result of optimization from a lead compound discovered through high-throughput screening. nih.gov The crystallographic data of this compound bound to p38 MAP kinase provides a structural basis for further in silico screening and the design of new analogues. nih.gov The detailed understanding of the binding interactions, particularly the key hydrogen bond with threonine 106, can be used to guide the design of new molecules with potentially improved properties. nih.gov

Despite the availability of this structural information, which is a valuable starting point for such studies, specific research detailing large-scale in silico screening efforts or the design of novel analogues based on the this compound scaffold is not described in the available public literature.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Drug Absorption, Distribution, Metabolism, and Excretion Prediction

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govplos.org These models integrate physicochemical properties of the drug with physiological information of the species to predict the drug's pharmacokinetic profile.

This compound was noted for its excellent drug-like properties, including high oral bioavailability, which led to its advancement into Phase I clinical trials. nih.gov The generation of such a compound with favorable pharmacokinetics often involves predictive modeling in the early stages of drug development. PBPK models can be particularly useful in predicting human pharmacokinetics from preclinical data and understanding the factors that influence a drug's ADME properties.

However, there are no specific PBPK models for this compound detailed in the public scientific literature. The development of such a model would require extensive data on its physicochemical properties, in vitro metabolism, and pharmacokinetic data from preclinical species.

Future Research Avenues and Translational Challenges for Ro3201195

Exploration of Additional Therapeutic Indications and Disease Mechanisms

The primary target of RO3201195, p38 alpha MAPK, is implicated in a wide array of physiological and pathological processes, including inflammation, immune responses, cell proliferation, and senescence nih.gov. This broad involvement suggests that beyond its initial clinical evaluation, this compound may hold therapeutic promise in indications beyond those currently explored.

Preclinical studies have highlighted the potential of this compound in regulating cytokine production in response to inflammatory challenges, indicating its relevance in inflammatory disorders nih.govciteab.com. Given the role of p38 MAPK in diseases such as rheumatoid arthritis and atherosclerosis, further investigation into these areas represents a logical research avenue nih.gov. However, the complex nature of inflammatory pathways and the outcomes of previous p38 inhibitor trials in these areas necessitate a nuanced approach to patient selection and potential combination therapies harvard.edu.

Furthermore, the involvement of p38 alpha in cancer proliferation, metastasis, and resistance to chemotherapy identifies oncology as another critical area for exploration nih.gov. This compound has already received orphan designation for the treatment of pancreatic cancer, underscoring its potential in this challenging disease nih.gov. Future research should focus on identifying specific cancer types or patient subgroups where p38 MAPK signaling is a key driver and where this compound monotherapy or combination strategies could be most effective.

The study of this compound in the context of Werner Syndrome, a premature aging disorder linked to accelerated cellular senescence mediated by p38 MAPK, provides a unique opportunity to understand the compound's impact on aging-related processes nih.govciteab.comciteab.comharvard.edu. Continued research in this area could not only inform potential therapeutic interventions for Werner Syndrome but also provide broader insights into the mechanisms of cellular senescence and human aging, potentially opening doors to novel indications related to age-associated diseases harvard.edu.

Future mechanistic studies should aim to fully delineate the downstream effects of p38 alpha inhibition by this compound in various cell types and disease models. This includes understanding potential compensatory pathway activation that might limit long-term efficacy, a challenge encountered with other p38 inhibitors harvard.edu.

Development of Green and Scalable Synthetic Strategies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances guidetomalariapharmacology.orgidrblab.netuni-freiburg.derndsystems.comfishersci.com. For this compound, this could involve exploring alternative, more environmentally friendly solvents, reducing the number of synthetic steps, improving reaction efficiency to increase yield, and utilizing catalysts that are less toxic and more easily recyclable.

Scalability is essential for producing larger quantities of this compound required for extensive preclinical testing, clinical trials, and eventual commercialization. Research into scalable synthesis could involve developing continuous flow chemistry methods, optimizing reaction conditions for larger batch sizes, and exploring alternative synthetic routes that are more amenable to industrial production rndsystems.comfishersci.com. Lessons learned from the green and scalable synthesis of other complex organic molecules, such as biogenic polydisulfides or metal-organic frameworks, could be applied to the development of improved synthetic routes for this compound guidetomalariapharmacology.orgidrblab.netuni-freiburg.defishersci.com.

Future synthetic research should focus on developing strategies that not only improve the environmental profile of the synthesis but also enhance its cost-effectiveness and efficiency, ensuring a sustainable supply of this compound for future investigations and potential therapeutic use.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the full spectrum of biological effects of this compound requires moving beyond the study of individual pathways and integrating data from multiple levels of biological organization. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to gain a more comprehensive understanding of how this compound interacts with biological systems harvard.edunih.gov.

Integrating multi-omics data in studies with this compound could help to:

Elucidate the complete molecular mechanism of action, identifying not only direct targets like p38 alpha but also indirect effects on other proteins, RNA transcripts, and metabolic pathways.

Identify biomarkers of response or resistance to this compound treatment. By analyzing omics profiles from treated and untreated cells or tissues, researchers could identify molecular signatures that correlate with therapeutic efficacy or lack thereof.

Uncover compensatory mechanisms that may limit the long-term effectiveness of p38 inhibition. Changes in the transcriptome or proteome could reveal pathways that are upregulated in response to p38 blockade.

Stratify patient populations for future clinical trials. Multi-omics data could help identify subgroups of patients whose disease is particularly reliant on p38 MAPK signaling and who are therefore more likely to respond to this compound.

Explore potential off-target effects in a systematic manner. Changes in omics profiles unrelated to the primary p38 pathway could signal unintended interactions.

While the provided search results discuss the application of multi-omics in understanding disease mechanisms and drug targets generally, applying these approaches specifically to this compound would involve generating comprehensive omics datasets from relevant preclinical models or clinical trial samples treated with the compound harvard.edunih.gov. Advanced bioinformatics and computational tools would then be required to integrate and analyze these diverse datasets to extract meaningful biological insights nih.gov. This integrative approach is crucial for moving towards a more systems-level understanding of this compound's effects and informing its future development.

Addressing Long-Term Safety and Efficacy Gaps in Translational Studies

The translation of promising preclinical findings for targeted therapies like this compound into successful clinical outcomes is often hampered by significant challenges, particularly concerning long-term safety and efficacy. While this compound has progressed to Phase I trials, the history of other p38 MAPK inhibitors in clinical development highlights potential hurdles nih.govharvard.edu.

Many p38 inhibitors have shown early signs of efficacy in clinical trials for inflammatory diseases but failed to demonstrate sustained benefit, with some studies observing a reversal of early biomarker suppression over time harvard.edu. This suggests that the initial therapeutic effect may be counteracted by the activation of alternative signaling pathways or the development of resistance mechanisms harvard.edu.

Addressing these efficacy gaps for this compound will require:

Conducting rigorous long-term preclinical studies to evaluate sustained efficacy and monitor for the emergence of resistance or compensatory mechanisms.

Designing clinical trials with sufficient duration to assess long-term outcomes and the durability of response.

Implementing comprehensive biomarker strategies in clinical trials to track the modulation of the target pathway and identify potential indicators of resistance or pathway adaptation.

Investigating potential combination therapies that could block parallel or compensatory pathways, thereby enhancing and sustaining the therapeutic effect of p38 inhibition.

Translational gaps also exist in the transition from basic research to clinical practice, including issues related to the replicability of findings and the selection of appropriate dosing paradigms in preclinical studies. Ensuring the robustness and translatability of preclinical data for this compound is critical for informing clinical trial design and increasing the likelihood of success. Addressing these gaps requires close collaboration between basic scientists and clinical researchers to ensure alignment of research goals and methodologies.

Innovations in Clinical Trial Design for Targeted p38 MAPK Inhibition

The challenges encountered in the clinical development of previous p38 MAPK inhibitors underscore the need for innovative approaches to clinical trial design for this compound and other targeted therapies harvard.edu. Traditional trial designs may not be optimally suited to evaluate compounds targeting complex signaling nodes like p38 MAPK, where patient heterogeneity and pathway adaptation can significantly influence outcomes.

Innovations in clinical trial design for this compound could include:

Patient Stratification: Utilizing biomarkers, potentially identified through multi-omics approaches, to select patients who are most likely to respond to p38 inhibition based on the underlying molecular characteristics of their disease. This could involve identifying patients with specific genetic alterations, protein expression patterns, or metabolic profiles that indicate a high dependence on p38 signaling.

Adaptive Trial Designs: Implementing trial designs that allow for modifications based on accumulating data, such as adjusting sample size, treatment arms, or endpoints based on early indicators of efficacy or futility.

Basket or Umbrella Trials: Designing trials that evaluate this compound in multiple disease types (basket trial) or evaluate this compound in combination with other agents in a single disease type based on molecular characteristics (umbrella trial). These designs can be more efficient for targeted therapies relevant to multiple indications or pathways.

Combination Therapy Trials: Prioritizing trials that evaluate this compound in combination with other targeted agents that inhibit parallel or compensatory pathways. This approach, suggested by the limitations of monotherapy with previous p38 inhibitors, could lead to more robust and sustained responses harvard.edu.

Endpoint Selection: Carefully selecting clinical endpoints that are sensitive to the specific therapeutic effects of p38 inhibition in the chosen indication, potentially including pharmacodynamic biomarkers in addition to traditional clinical outcomes.

Real-World Data Integration: Exploring the use of real-world data to complement traditional clinical trial data, providing insights into the effectiveness and safety of this compound in broader patient populations and under routine clinical practice conditions.

By incorporating these innovative design elements, future clinical trials for this compound can be optimized to better identify responsive patient populations, assess sustained efficacy, mitigate the impact of resistance mechanisms, and ultimately increase the probability of successful translation into clinical practice.

Q & A

Q. What is the synthetic route for RO3201195, and how does microwave irradiation optimize its preparation?

this compound is synthesized via a 7-step microwave-assisted protocol. Key steps include:

- Claisen ester condensation to form benzoylnitrile intermediates under microwave irradiation (180°C, 18 hours) .

- Knoevenagel condensation and cyclocondensation with hydrazine to construct the pyrazolyl ketone core .

- SN2 displacement for phenoxyalkylation (100°C, 40 hours) and ketone deprotection (TsOH/MeOH-H₂O, 50°C) . Microwave irradiation accelerates reaction kinetics, improving yields (total yield: 15%) and enabling rapid library synthesis for structure-activity studies .

Q. How does this compound inhibit p38α MAPK, and what experimental models validate its selectivity?

this compound competitively inhibits p38α by targeting its ATP-binding pocket, with IC₅₀ values in the nanomolar range. Selectivity over JNK isoforms is confirmed via:

- ELISA/Western blotting : Measures phosphorylated HSP27 (p38α substrate) and total JNK activity in WStert cells .

- Cellular proliferation assays : this compound (25 nM–10 µM) restores WS cell proliferation without affecting JNK, unlike SB203580 .

- Kinase profiling : Demonstrates >100-fold selectivity for p38α over related kinases .

Q. What methodological considerations are critical when designing proliferation assays for this compound in Werner syndrome (WS) cells?

- Use hTERT-immortalized WStert cells to retain primary cell characteristics (slow proliferation, stress-induced senescence) .